molecular formula C12H18BrNO B13263670 [1-(3-Bromophenyl)propyl](2-methoxyethyl)amine

[1-(3-Bromophenyl)propyl](2-methoxyethyl)amine

Cat. No.: B13263670
M. Wt: 272.18 g/mol
InChI Key: FCURROZSPMNQRI-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)propylamine: is an organic compound that features a brominated phenyl group attached to a propyl chain, which is further linked to a methoxyethyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)propylamine typically involves the following steps:

    Bromination of Phenylpropane: The starting material, phenylpropane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylpropane.

    Amination: The 3-bromophenylpropane is then reacted with 2-methoxyethylamine under basic conditions, often using a base like sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Bromophenyl)propylamine can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or aldehydes, and reduced to form alkanes or alcohols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of phenylpropyl derivatives with various functional groups.

    Oxidation: Formation of 3-bromophenylpropanone or 3-bromophenylpropanal.

    Reduction: Formation of 3-bromophenylpropane or 3-bromophenylpropanol.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
  • Investigated for its potential as a ligand in receptor binding studies.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)propylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    1-(4-Bromophenyl)propylamine: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorophenyl)propylamine: Chlorine atom instead of bromine.

    1-(3-Bromophenyl)propylamine: Ethoxy group instead of methoxy.

Uniqueness:

  • The presence of the bromine atom at the meta position provides unique electronic and steric properties, influencing its reactivity and binding characteristics.
  • The methoxyethyl amine group offers potential for hydrogen bonding and increased solubility in polar solvents.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

1-(3-bromophenyl)-N-(2-methoxyethyl)propan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-3-12(14-7-8-15-2)10-5-4-6-11(13)9-10/h4-6,9,12,14H,3,7-8H2,1-2H3

InChI Key

FCURROZSPMNQRI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)NCCOC

Origin of Product

United States

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